molecular formula C11H7ClN2O2 B1370020 4-(2-Chloropyrimidin-4-yl)benzoic acid CAS No. 281232-89-1

4-(2-Chloropyrimidin-4-yl)benzoic acid

Cat. No. B1370020
CAS RN: 281232-89-1
M. Wt: 234.64 g/mol
InChI Key: PIFZVVITMGNVMA-UHFFFAOYSA-N
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Description

“4-(2-Chloropyrimidin-4-yl)benzoic acid” is a chemical compound with the CAS Number: 281232-89-1 . It has a molecular weight of 234.64 and its molecular formula is C11H7ClN2O2 . The IUPAC name for this compound is 4-(2-chloro-4-pyrimidinyl)benzoic acid .


Molecular Structure Analysis

The InChI code for “4-(2-Chloropyrimidin-4-yl)benzoic acid” is 1S/C11H7ClN2O2/c12-11-13-6-5-9 (14-11)7-1-3-8 (4-2-7)10 (15)16/h1-6H, (H,15,16) . The SMILES representation is OC(=O)c1ccc(cc1)-c1ccnc(Cl)n1 .

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Scientific Research Applications

Synthesis and Intermediate Applications

4-(2-Chloropyrimidin-4-yl)benzoic acid and its derivatives are primarily utilized as intermediates in the synthesis of various compounds. The compound has been identified as a key intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors. The synthesis process involves a series of reactions starting from 2-thiouracil, leading to the creation of important intermediates for further pharmaceutical applications (Ju Xiu-lia, 2015).

Methodological Advances in Synthesis

Advancements in the methodology of synthesis for compounds involving 4-(2-Chloropyrimidin-4-yl)benzoic acid have been reported. For example, a more efficient synthesis method for 5-methyl-2-(pyrimidin-2-yl)benzoic acid, an important fragment of orexin Filorexant (MK-6096), has been developed. This method provides a shorter synthetic pathway and higher yield, indicating the potential for more efficient production of related compounds (Fei Liu et al., 2020).

Chemical and Biological Studies

Structural and biological studies have been conducted on organotin(IV) derivatives with heterocyclic thioamides, where 4-(2-Chloropyrimidin-4-yl)benzoic acid derivatives may play a role. These studies are crucial for understanding the biological interactions and potential applications of these compounds in biological systems (M. Xanthopoulou et al., 2008).

Environmental Applications

The compound and its derivatives have been involved in studies related to environmental science. For instance, the degradation pathways of certain herbicides in soil involving microorganisms have been explored. These studies help in understanding the environmental impact and breakdown of chemical compounds used in agriculture (Seema B. Sharma et al., 2012).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-(2-chloropyrimidin-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-11-13-6-5-9(14-11)7-1-3-8(4-2-7)10(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFZVVITMGNVMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001283940
Record name 4-(2-Chloro-4-pyrimidinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloropyrimidin-4-yl)benzoic acid

CAS RN

281232-89-1
Record name 4-(2-Chloro-4-pyrimidinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=281232-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Chloro-4-pyrimidinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Chloro-4-pyrimidinyl)benzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLA8V5NC92
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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